![molecular formula C34H42O18 B13399737 [2-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-(3-phenylprop-2-enoyloxymethyl)oxolan-3-yl] benzoate](/img/structure/B13399737.png)
[2-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-(3-phenylprop-2-enoyloxymethyl)oxolan-3-yl] benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[2-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-(3-phenylprop-2-enoyloxymethyl)oxolan-3-yl] benzoate” is a complex organic molecule that features multiple hydroxyl groups, a benzoate ester, and a phenylprop-2-enoyloxymethyl moiety. This compound is likely to exhibit interesting chemical properties due to its diverse functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound would involve multiple steps, including the protection and deprotection of hydroxyl groups, esterification, and possibly glycosylation reactions. A plausible synthetic route could start with the preparation of the benzoate ester, followed by the sequential addition of the various sugar moieties and the phenylprop-2-enoyloxymethyl group. Each step would require careful control of reaction conditions, such as temperature, pH, and the use of specific catalysts or reagents.
Industrial Production Methods
Industrial production of such a complex molecule would likely involve advanced techniques such as automated synthesis and the use of biocatalysts. The scalability of the synthesis would depend on the efficiency of each step and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The ester and carbonyl groups can be reduced to alcohols.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ester groups would yield alcohols.
Aplicaciones Científicas De Investigación
This compound could have a wide range of applications in scientific research due to its complex structure and diverse functional groups
Chemistry: As a model compound for studying complex organic reactions and mechanisms.
Biology: As a potential inhibitor or activator of specific enzymes or biological pathways.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. The hydroxyl groups could form hydrogen bonds with proteins or nucleic acids, while the benzoate ester and phenylprop-2-enoyloxymethyl moiety could interact with hydrophobic pockets in enzymes or receptors. These interactions could modulate the activity of the target molecules and influence biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- [2-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-(3-phenylprop-2-enoyloxymethyl)oxolan-3-yl] acetate
- [2-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-(3-phenylprop-2-enoyloxymethyl)oxolan-3-yl] propionate
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and the spatial arrangement of these groups. This unique structure could result in distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C34H42O18 |
|---|---|
Peso molecular |
738.7 g/mol |
Nombre IUPAC |
[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-(3-phenylprop-2-enoyloxymethyl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C34H42O18/c35-13-19-23(39)26(42)28(44)32(47-19)49-29-27(43)24(40)20(14-36)48-33(29)52-34(16-46-22(38)12-11-17-7-3-1-4-8-17)30(25(41)21(15-37)51-34)50-31(45)18-9-5-2-6-10-18/h1-12,19-21,23-30,32-33,35-37,39-44H,13-16H2 |
Clave InChI |
DROBWYUEFJGJMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)OCC2(C(C(C(O2)CO)O)OC(=O)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-Imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine](/img/structure/B13399663.png)
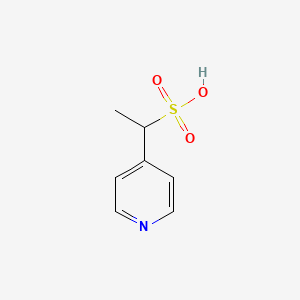
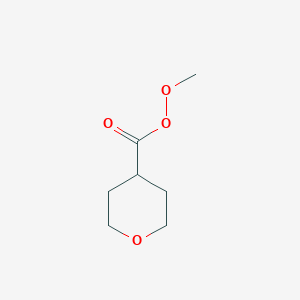

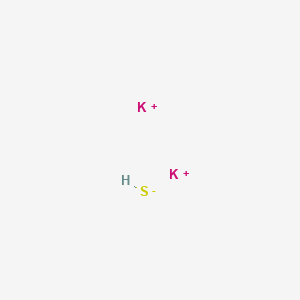
![[1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B13399684.png)
![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B13399695.png)
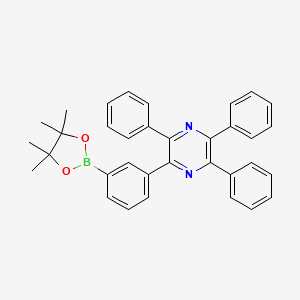
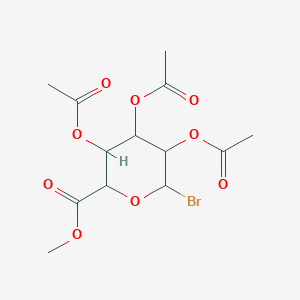
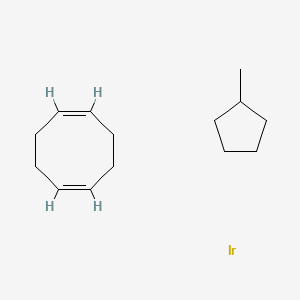
![1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]pro](/img/structure/B13399717.png)

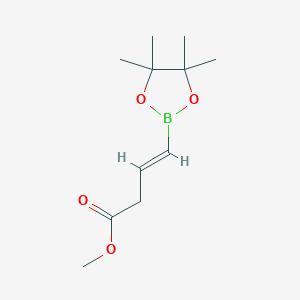
![1-[4-(dimethylamino)phenyl]-2-phenylethene-1,2-dithiolate;nickel](/img/structure/B13399736.png)
